molecular formula C16H15N3O3S3 B2382185 N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1101182-78-8

N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2382185
CAS No.: 1101182-78-8
M. Wt: 393.49
InChI Key: IJEUGZVJOIYEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This kinase is a critical regulatory enzyme implicated in a myriad of cellular processes, including metabolism, proliferation, and apoptosis. Its dysregulation is a hallmark of several pathological conditions, most notably neurodegenerative diseases. Research has demonstrated that this compound exhibits significant neuroprotective effects in cellular models relevant to Parkinson's disease . The primary research value of this inhibitor lies in its application for elucidating the complex role of GSK-3β signaling in tau phosphorylation, neuroinflammation, and neuronal survival. By selectively inhibiting GSK-3β, researchers can probe the mechanisms underlying neurodegeneration and assess the therapeutic potential of GSK-3β blockade for conditions like Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS). It serves as an essential pharmacological tool for validating GSK-3β as a drug target and for advancing the understanding of kinase biology in the central nervous system.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S3/c20-16(18-11-5-6-12-14(9-11)24-10-17-12)13-3-1-7-19(13)25(21,22)15-4-2-8-23-15/h2,4-6,8-10,13H,1,3,7H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEUGZVJOIYEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is an organic compound that has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that exhibit diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H14N2O2S3\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_2\text{S}_3

This structure features a pyrrolidine ring substituted with a benzo[d]thiazole moiety and a thiophenesulfonyl group, which contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, pyrrole benzamide derivatives have shown potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. It has been reported that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways . In vitro studies have indicated that these compounds can significantly reduce cell viability in various cancer cell lines.

Anticonvulsant Activity

In addition to its antibacterial and anticancer properties, this compound has been evaluated for its anticonvulsant effects. In animal models, it demonstrated protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), suggesting its potential as a therapeutic agent for epilepsy . The effective doses (ED50) observed were promising, indicating a favorable safety profile.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal excitability.
  • Cell Cycle Arrest : By affecting cell cycle regulatory proteins, it may induce cell cycle arrest in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited stronger antibacterial activity compared to standard antibiotics, suggesting its potential as a new antibacterial agent .
  • Anticancer Evaluation : In vitro assays showed significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .
  • Anticonvulsant Properties : In a series of tests using animal models, the compound provided significant protection against induced seizures, marking it as a candidate for further development in epilepsy treatment .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole and thiophenes as key intermediates. Various methodologies have been reported for synthesizing related compounds, which may provide insights into optimizing the synthesis of this specific compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of thiazole and sulfonamide groups have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. A study highlighted that certain derivatives demonstrated significant antimicrobial activity, suggesting that the benzo[d]thiazole moiety contributes positively to this effect .

Anticancer Properties

The anticancer potential of related compounds has been extensively studied. For example, derivatives containing thiazole rings have been evaluated against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Results indicated that specific compounds exhibited notable cytotoxicity, with molecular docking studies revealing favorable binding interactions with cancer-related targets .

Mechanistic Insights

Molecular docking studies have been pivotal in understanding how this compound interacts with biological targets. The binding affinity and interaction modes can elucidate its mechanism of action against microbial and cancer cells, providing a rationale for its therapeutic applications.

Case Study on Antimicrobial Activity

A study on thiazole derivatives demonstrated that compounds with similar structural features to this compound exhibited significant antimicrobial activity against a range of pathogens. The study employed in vitro assays to evaluate effectiveness and used molecular modeling to predict binding affinities to bacterial enzymes .

Case Study on Anticancer Activity

Another relevant investigation focused on the anticancer effects of thiazole-containing compounds. The study reported that certain derivatives were effective against breast cancer cell lines, with analysis showing that they induced apoptosis through specific signaling pathways . The findings underscore the potential of this compound as a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s benzo[d]thiazole and sulfonamide moieties are shared with several analogs (Table 1). Key differences lie in the substituents on the sulfonamide group and the pyrrolidine ring.

Table 1: Comparative Analysis of Structural Analogs
Compound Name / ID Core Structure Key Substituents Yield (%) Purity (%) Melting Point (°C)
Target Compound Benzo[d]thiazole + pyrrolidine Thiophen-2-ylsulfonyl N/A N/A N/A
7q Benzo[d]thiazole + benzamide 2-Chloropyridin-4-ylamino 70 90.0 177.9–180.8
7r Benzo[d]thiazole + benzamide 2-Chloro-4-methylpyridin-3-ylamino 77 90.0 166.5–168.1
7t Benzo[d]thiazole + benzamide Thiazol-2-ylamino 68 92.0 237.7–239.1
Example 170 (Patent) Pyrrolidine-2-carboxamide 3-Methylisothiazol-5-yl + benzyl N/A N/A N/A

Key Observations:

  • Sulfonamide Substituents: The target compound’s thiophen-2-ylsulfonyl group introduces aromatic sulfur, which may enhance π-π stacking interactions compared to pyridine or pyrimidine substituents in 7q and 7s .
  • Melting Points: Analogs with bulkier substituents (e.g., 7t’s thiazol-2-ylamino group) exhibit higher melting points, suggesting stronger intermolecular forces. The thiophen-2-ylsulfonyl group in the target compound may similarly increase thermal stability .

Q & A

Q. What statistical methods are critical for validating high-throughput screening data?

  • Methodological Answer : Z’-factor analysis assesses assay robustness (Z’ > 0.5 required). False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors in multi-parametric screens. Machine learning classifiers (e.g., random forests) prioritize hits based on activity cliffs and Lipinski rule compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.